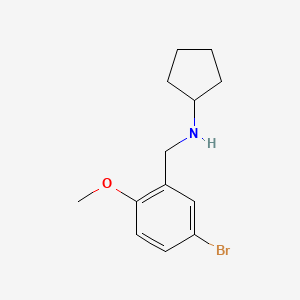
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine
Descripción general
Descripción
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine, also known as Br-MBOB, is a chemical compound that has gained attention in the scientific community for its potential use in the field of neuroscience. This compound has been studied for its ability to modulate the activity of certain neurotransmitter receptors in the brain, which could have implications for the treatment of various neurological disorders. In
Aplicaciones Científicas De Investigación
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine has been studied for its potential use as a tool compound in neuroscience research. Specifically, it has been shown to modulate the activity of certain G protein-coupled receptors (GPCRs) in the brain, including the dopamine D3 receptor and the serotonin 5-HT2C receptor. These receptors are involved in a variety of neurological processes, including reward and motivation, mood regulation, and appetite control. By modulating the activity of these receptors, this compound could have implications for the treatment of various neurological disorders, including addiction, depression, and obesity.
Mecanismo De Acción
The mechanism of action of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine involves its binding to the orthosteric site of certain GPCRs in the brain. This binding results in a conformational change in the receptor, leading to the activation of downstream signaling pathways. The specific effects of this compound on these pathways depend on the receptor subtype and the cellular context in which it is expressed.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of dopamine D3 and serotonin 5-HT2C receptors in the brain, leading to changes in neurotransmitter release and downstream signaling pathways. These effects have been shown to have implications for reward and motivation, mood regulation, and appetite control. Additionally, this compound has been shown to have a low affinity for other GPCRs, indicating that its effects are specific to the receptors it targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-Bromo-2-methoxybenzyl)cyclopentanamine in lab experiments is its specificity for certain GPCRs in the brain. This allows researchers to study the effects of modulating these receptors without the confounding effects of other receptor subtypes. Additionally, this compound has been shown to have a high selectivity for the dopamine D3 and serotonin 5-HT2C receptors, making it a useful tool compound for studying these receptors specifically.
One limitation of using this compound in lab experiments is its relatively low potency compared to other GPCR modulators. This means that higher concentrations of the compound may be necessary to achieve the desired effects, which could lead to off-target effects or toxicity. Additionally, the synthesis of this compound is relatively complex, which could limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for research involving N-(5-Bromo-2-methoxybenzyl)cyclopentanamine. One potential avenue is to study its effects on other GPCRs in the brain, including those involved in pain perception and inflammation. Additionally, further research could be done to optimize the synthesis of this compound and improve its potency and selectivity for specific receptor subtypes. Finally, studies could be done to explore the potential therapeutic applications of this compound for the treatment of various neurological disorders, including addiction, depression, and obesity.
Propiedades
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-7-6-11(14)8-10(13)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSIDOFHGNVUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357924 | |
| Record name | N-(5-Bromo-2-methoxybenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
418779-19-8 | |
| Record name | N-(5-Bromo-2-methoxybenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
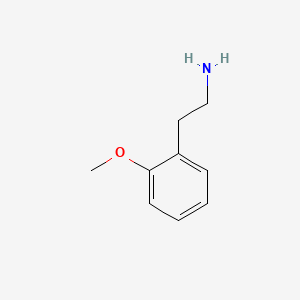
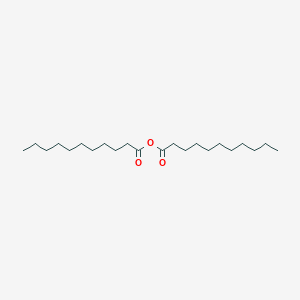

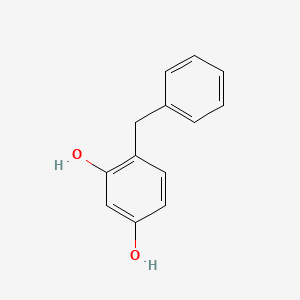
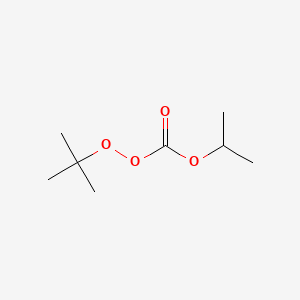




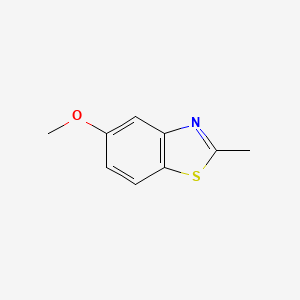
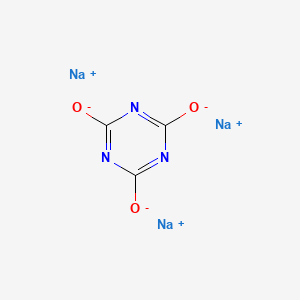
![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)